![molecular formula C10H18N2O2 B177592 tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate CAS No. 198211-38-0](/img/structure/B177592.png)
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Overview
Description
“tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” is a chemical compound with the molecular formula C10H18N2O2 . It is also known by other names such as “Carbamic acid, N- [ (1R,5S)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester” and "tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” is characterized by a bicyclic ring system with a carbamate functional group . The average molecular mass is 198.262 Da .Physical And Chemical Properties Analysis
“tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a flash point of 138.5±24.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Drug Development Potent Ligand Synthesis
The rigid bicyclo[3.1.0]hexane structure of “6-(BOC-AMINO)-3-AZABICYCLO[3.1.0]HEXANE” can be utilized in drug development as a scaffold for synthesizing potent ligands with high selectivity for target biomolecules. This application is based on the compound’s ability to bind with high affinity to specific receptors, such as histamine receptors, which are crucial in pharmacology .
Medicinal Chemistry Selective Receptor Modulation
Modifications at various positions of the bicyclohexane moiety can lead to derivatives with moderate to high affinity and selectivity for certain receptors, such as adenosine A3 receptors (A3AR). This application is significant in medicinal chemistry for developing compounds with desired pharmacological profiles .
Chemical Synthesis Building Block Creation
The compound’s structure allows for efficient and modular approaches toward new disubstituted bicyclohexane modules. These modules can be used as building blocks in chemical synthesis, leveraging photochemistry and [2 + 2] cycloaddition reactions to access sp^3-rich chemical spaces .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYOMZXJQAKHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456904 | |
Record name | tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
CAS RN |
198211-38-0 | |
Record name | tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(BOC-amino)-3-azabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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